molecular formula C17H19Cl3N4O3S B10956234 2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B10956234
M. Wt: 465.8 g/mol
InChI Key: UBZMBYZRWDCQDD-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that features multiple functional groups, including chlorinated benzamide, pyrazole, and pyrrolidinylsulfonyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of benzamide, followed by the introduction of the pyrazole ring through a nucleophilic substitution reaction. The final step involves the sulfonylation of the pyrrolidine ring under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated benzamide moiety, potentially yielding dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorinated benzamide moiety may interact with enzymes or receptors, while the pyrazole and pyrrolidinylsulfonyl groups contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(1-pyrrolidinylsulfonyl)benzamide: Lacks the pyrazole ring but shares similar structural features.

    3-(4-Chloro-1H-pyrazol-1-yl)propylamine: Contains the pyrazole ring but lacks the benzamide and sulfonyl groups.

Uniqueness

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19Cl3N4O3S

Molecular Weight

465.8 g/mol

IUPAC Name

2,4-dichloro-N-[3-(4-chloropyrazol-1-yl)propyl]-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H19Cl3N4O3S/c18-12-10-22-23(11-12)5-3-4-21-17(25)13-8-16(15(20)9-14(13)19)28(26,27)24-6-1-2-7-24/h8-11H,1-7H2,(H,21,25)

InChI Key

UBZMBYZRWDCQDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCCN3C=C(C=N3)Cl)Cl)Cl

Origin of Product

United States

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